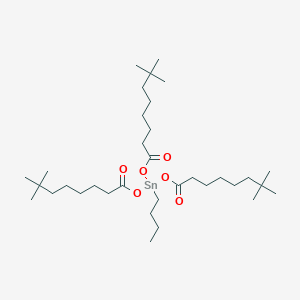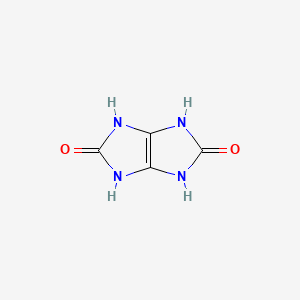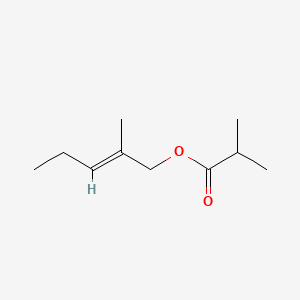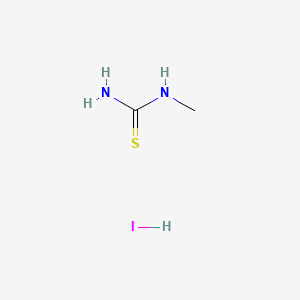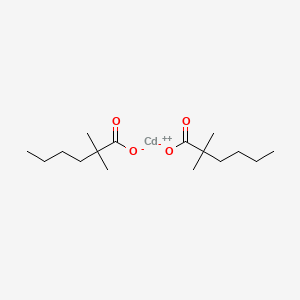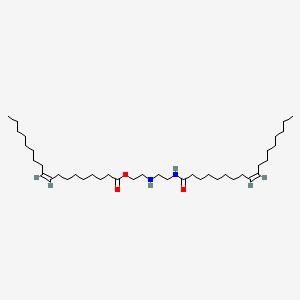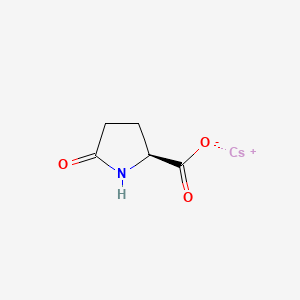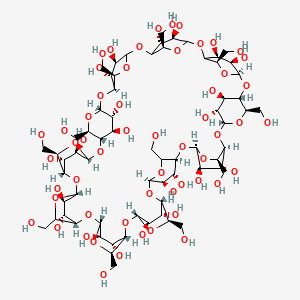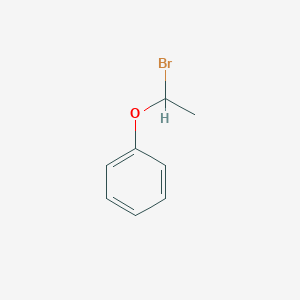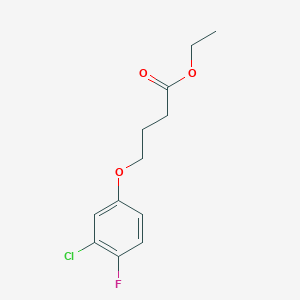
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄ClFO₃ . It is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a butanoate ester.
Méthodes De Préparation
The synthesis of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate typically involves the reaction of 3-chloro-4-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Applications De Recherche Scientifique
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites, altering the activity of the target molecule. The chlorine and fluorine substitutions enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate can be compared with similar compounds like:
Ethyl 4-(3-chloro-phenoxy)butanoate: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
Ethyl 4-(4-fluoro-phenoxy)butanoate: Lacks the chlorine substitution, leading to differences in chemical behavior and applications.
Ethyl 4-(3-chloro-4-bromo-phenoxy)butanoate: The presence of bromine instead of fluorine can result in different reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14ClFO3 |
|---|---|
Poids moléculaire |
260.69 g/mol |
Nom IUPAC |
ethyl 4-(3-chloro-4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
XZFGYLDINHRRDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




